molecular formula C14H13ClN2O2S B2941814 6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 2320464-92-2

6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No. B2941814
CAS RN: 2320464-92-2
M. Wt: 308.78
InChI Key: JQCLFTSZNZSWJP-UHFFFAOYSA-N
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Description

The compound “6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine” is a complex organic molecule. It contains a pyrrolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The molecule also contains a sulfonyl group attached to a chloro-methylphenyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves the formation of the pyrrolo[3,4-b]pyridine core followed by the introduction of the sulfonyl and chloro-methylphenyl groups . The synthesis could involve techniques such as cyclization, sulfonylation, and halogenation .


Molecular Structure Analysis

The pyrrolo[3,4-b]pyridine core of the molecule is a bicyclic heterocycle containing nitrogen atoms . The sulfonyl group is a functional group consisting of a sulfur atom bonded to two oxygen atoms and one carbon atom. The 5-chloro-2-methylphenyl group is a phenyl ring with chlorine and methyl substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrrolo[3,4-b]pyridine core might undergo electrophilic substitution reactions . The sulfonyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the sulfonyl group could potentially increase its polarity and solubility in polar solvents . The aromatic rings could contribute to its stability and rigidity .

Mechanism of Action

The mechanism of action of this compound is not known without specific context. If it’s a drug, it would depend on the biological target. The presence of the sulfonyl group and the pyrrolo[3,4-b]pyridine core could potentially interact with biological targets through hydrogen bonding or other intermolecular interactions .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies could be conducted to optimize its structure for better efficacy and safety . If it’s a synthetic intermediate, new synthetic routes could be explored .

properties

IUPAC Name

6-(5-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-10-4-5-12(15)7-14(10)20(18,19)17-8-11-3-2-6-16-13(11)9-17/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLFTSZNZSWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC3=C(C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((5-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

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